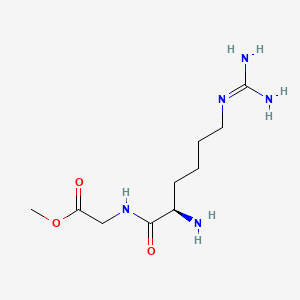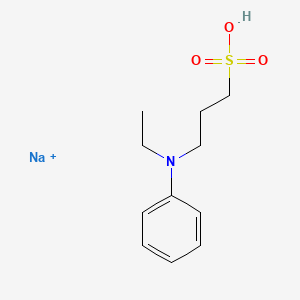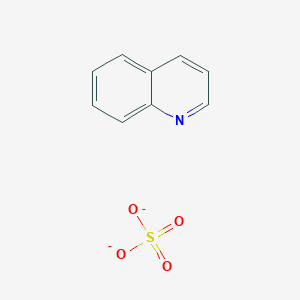
methyl N6-carbamimidoyl-D-lysylglycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N6-carbamimidoyl-D-lysylglycinate de méthyle est un composé synthétique qui a suscité un intérêt dans divers domaines scientifiques en raison de sa structure chimique unique et de ses applications potentielles. Ce composé est un dérivé de la lysine, un acide aminé essentiel, et incorpore un groupe carbamimidoyle, qui est connu pour sa réactivité et sa polyvalence dans les réactions chimiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N6-carbamimidoyl-D-lysylglycinate de méthyle implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence par la D-lysine et le glycinate de méthyle.
Formation du groupe carbamimidoyle : Le groupe carbamimidoyle est introduit par une réaction avec la cyanamide ou un réactif similaire.
Réaction de couplage : La D-lysine est ensuite couplée au glycinate de méthyle dans des conditions contrôlées pour former le produit final.
Méthodes de production industrielle
Dans un environnement industriel, la production du N6-carbamimidoyl-D-lysylglycinate de méthyle peut impliquer :
Réacteurs à grande échelle : Utilisation de réacteurs à grande échelle pour garantir des conditions de réaction uniformes.
Purification : Emploi de techniques telles que la cristallisation ou la chromatographie pour purifier le produit final.
Contrôle de la qualité : Mise en œuvre de mesures rigoureuses de contrôle de la qualité pour garantir la cohérence et la pureté du composé.
Analyse Des Réactions Chimiques
Types de réactions
Le N6-carbamimidoyl-D-lysylglycinate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que le borohydrure de sodium.
Substitution : Le composé peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d’autres groupes.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, permanganate de potassium.
Réduction : Borohydrure de sodium, hydrure d’aluminium et de lithium.
Substitution : Agents halogénants, nucléophiles.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des amines ou des alcools.
Applications de la recherche scientifique
Le N6-carbamimidoyl-D-lysylglycinate de méthyle a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisé comme brique élémentaire dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son rôle potentiel dans la modification des protéines et l’inhibition des enzymes.
Médecine : Investigé pour son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans la production de produits pharmaceutiques et d’agrochimiques.
Applications De Recherche Scientifique
Methyl N6-carbamimidoyl-D-lysylglycinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
Le mécanisme d’action du N6-carbamimidoyl-D-lysylglycinate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe carbamimidoyle peut former des liaisons covalentes avec des sites nucléophiles sur les protéines et les enzymes, modifiant potentiellement leur activité. Cette interaction peut affecter diverses voies biochimiques, entraînant des modifications des fonctions cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
N6-carboxymethyllysine : Un autre dérivé de la lysine avec un groupe carboxymethyl.
Glycinate de méthyle : Un composé plus simple utilisé comme matière première dans la synthèse du N6-carbamimidoyl-D-lysylglycinate de méthyle.
Unicité
Le N6-carbamimidoyl-D-lysylglycinate de méthyle est unique en raison de sa combinaison d’un groupe carbamimidoyle avec un squelette lysinique. Cette structure confère une réactivité chimique distincte et une activité biologique potentielle, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C10H21N5O3 |
|---|---|
Poids moléculaire |
259.31 g/mol |
Nom IUPAC |
methyl 2-[[(2R)-2-amino-6-(diaminomethylideneamino)hexanoyl]amino]acetate |
InChI |
InChI=1S/C10H21N5O3/c1-18-8(16)6-15-9(17)7(11)4-2-3-5-14-10(12)13/h7H,2-6,11H2,1H3,(H,15,17)(H4,12,13,14)/t7-/m1/s1 |
Clé InChI |
VRZKYZXLYMKTKT-SSDOTTSWSA-N |
SMILES isomérique |
COC(=O)CNC(=O)[C@@H](CCCCN=C(N)N)N |
SMILES canonique |
COC(=O)CNC(=O)C(CCCCN=C(N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(4aR,10bS)-3H,4H,4aH,5H,6H,10bH-benzo[f]1,7-naphthyridin-4a-yl]methanol](/img/structure/B11825686.png)

![1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11825710.png)



![3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11825726.png)




![(4S)-4-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B11825772.png)
